6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
6-Bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide has been studied in the context of chemical synthesis and reactivity. For instance, its reactions with zinc enolates derived from 1-aryl-2,2-dibromoalkanones have been explored. These reactions lead to the formation of various complex compounds such as cis-N-aryl-1-aroyl-1-alkyl-2-oxo-1a,7b-dihydrocyclopropa[c]chromene-1a-carboxamides (Shchepin et al., 2005).
Physical Properties
Studies have also been conducted on the physico-chemical properties of related compounds. For instance, the synthesis and characterization of homologous series of 2-oxo-2H-chromen-6-yl 6-alkoxy-naphthalene-2-carboxylate, which show a monotropic nematic phase, have been reported. These findings provide insights into the thermal and electrostatic properties of these molecules (Morita et al., 2008).
Crystal Structure Analysis
Crystal structure analysis is another area of research interest. For instance, the crystal structure and Hirshfeld surface analysis of a related coumarin derivative, 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, revealed insights into its molecular planarity and supramolecular interactions (Gomes et al., 2016).
Medicinal Chemistry
In the field of medicinal chemistry, certain derivatives have been synthesized for potential biological activities. For example, a study on the antibacterial activity of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one showed its efficacy against certain bacteria, indicating its potential in pharmaceutical applications (Abdel-Aziem et al., 2021).
Mechanism of Action
Target of Action
The primary target of “6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide” is the cGAS-STING pathway . This pathway is a part of the innate immune system and plays a crucial role in detecting pathogens and mediating fundamental innate antimicrobial immunity .
Mode of Action
This compound acts as an agonist for the human STING (h-STING) pathway . It interacts with its targets and initiates innate immunity against a broad spectrum of viruses . The treatment of primary human fibroblasts with this agonist induces an antiviral state that inhibits several flavivirus infections .
Pharmacokinetics
The compound’s interaction with the cgas-sting pathway suggests it has sufficient bioavailability to exert its effects .
Result of Action
The activation of the cGAS-STING pathway by this compound results in the induction of an antiviral state that inhibits several flavivirus infections . It also induces proinflammatory cytokine responses, consequently regulating the activation of CD4+ and CD8+ lymphocytes .
Future Directions
Biochemical Analysis
Biochemical Properties
6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide interacts with the cGAS-STING pathway, a major component of the innate immune system . This pathway is involved in the production of type I interferons (IFNs) and other inflammatory cytokines . The compound induces proinflammatory cytokine responses in a manner dependent on STING, and consequently regulates the activation of CD4+ and CD8+ lymphocytes .
Cellular Effects
The compound has been reported to initiate innate immunity against a broad spectrum of viruses and adaptive immune responses in primary human fibroblasts and peripheral-blood mononuclear cells (PBMCs) . It induces an antiviral state that inhibits several flavivirus infections .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the cGAS-STING pathway . Upon activation, this pathway orchestrates the production of type I interferon (IFN-α/β), fostering the maturation, differentiation, and mobilization of immune effectors in the cellular microenvironment .
Metabolic Pathways
Given its role as a STING agonist, it is likely to be involved in the cGAS-STING signaling pathway .
Properties
IUPAC Name |
6-bromo-N-naphthalen-1-yl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO3/c21-14-8-9-18-13(10-14)11-16(20(24)25-18)19(23)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLQSKLIBOOTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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